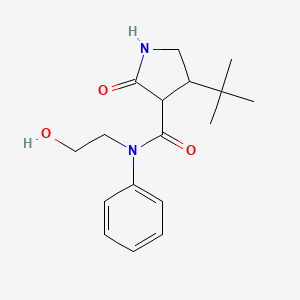![molecular formula C18H17NO3S B6429926 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-methoxybenzamide CAS No. 2097919-70-3](/img/structure/B6429926.png)
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan and thiophene are both heterocyclic organic compounds, containing a five-membered ring with one oxygen and one sulfur atom, respectively . Benzamide is a simple amide derivative of benzoic acid . The compound you mentioned seems to be a complex organic molecule that contains these structures.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the furan and thiophene rings, the ethyl group, and the 3-methoxybenzamide group . These groups could potentially have interesting interactions, but a detailed analysis would require more specific information or computational modeling.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the furan and thiophene rings, which are aromatic and thus relatively stable, but can participate in electrophilic substitution reactions . The amide group could also participate in various reactions, such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups . For example, the presence of the aromatic rings and the amide group could influence its solubility, melting point, and other properties.Scientific Research Applications
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-methoxybenzamide has been used in a variety of scientific research applications. It has been used to study the regulation of gene expression, protein-protein interactions, and metabolic pathways. This compound has also been used to study the effects of oxidative stress and inflammation, as well as the effects of drugs on the central nervous system. Additionally, this compound has been used in the study of cancer and other diseases.
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been found to exhibit a variety of biological effects . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
It is known that thiophene derivatives, which this compound belongs to, interact with their targets and cause changes that lead to their biological effects .
Biochemical Pathways
Thiophene derivatives are known to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiophene derivatives are known to exhibit various pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Advantages and Limitations for Lab Experiments
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-methoxybenzamide has a number of advantages for laboratory experiments. It is a small molecule that can be easily synthesized and manipulated in a laboratory setting. Additionally, it is relatively stable and has a long shelf life. The main limitation of this compound is that it is not water soluble, which can limit its use in certain experiments.
Future Directions
There are a number of potential future directions for N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-methoxybenzamide research. One potential direction is to further explore its effects on gene expression and metabolic pathways. Additionally, this compound could be used to study the effects of drugs on the central nervous system. Additionally, this compound could be used to study the effects of oxidative stress and inflammation. Finally, this compound could be used to study the effects of drugs on cancer and other diseases.
Synthesis Methods
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-methoxybenzamide is a small molecule that can be synthesized in a laboratory setting. The most common method for synthesizing this compound involves the condensation of 2-furyl-2-thiophene carboxaldehyde with 3-methoxybenzamide. This reaction is typically carried out in an acidic environment, such as acetic acid, and requires a catalyst such as sodium hydroxide or potassium carbonate. The reaction is typically carried out at room temperature and yields this compound as a white solid.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-21-14-6-2-5-13(11-14)18(20)19-12-15(16-7-3-9-22-16)17-8-4-10-23-17/h2-11,15H,12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCBVNOAFZJFLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC(C2=CC=CO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea](/img/structure/B6429846.png)
![1-[(3-methylphenyl)methanesulfonyl]-3-(methylsulfanyl)pyrrolidine](/img/structure/B6429849.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(thiophen-2-yl)acetamide](/img/structure/B6429850.png)
![N'-benzyl-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide](/img/structure/B6429858.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide](/img/structure/B6429863.png)
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B6429869.png)

![2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]quinoxaline](/img/structure/B6429875.png)
![1-{[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B6429877.png)

![4-(methoxymethyl)-1-[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole](/img/structure/B6429907.png)
![5-fluoro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide](/img/structure/B6429913.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B6429917.png)
![2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-methoxybenzamide](/img/structure/B6429933.png)
